molecular formula C15H28O3 B14629771 Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol CAS No. 53889-44-4

Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol

Cat. No.: B14629771
CAS No.: 53889-44-4
M. Wt: 256.38 g/mol
InChI Key: SYPRXPDRPGPXCP-UHFFFAOYSA-N
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Description

Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol is a chemical compound with a complex structure that combines acetic acid and a cyclohexene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol typically involves the reaction of acetic acid with [3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound is produced in sufficient quantities to meet demand.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: It may be used in studies related to cellular processes and biochemical pathways.

    Medicine: The compound’s derivatives could have potential therapeutic applications, although further research is needed to explore these possibilities.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol include other cyclohexene derivatives and acetic acid esters. These compounds share some structural similarities but may differ in their chemical properties and applications.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its specific structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

53889-44-4

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol

InChI

InChI=1S/C13H24O.C2H4O2/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14;1-2(3)4/h9,11,13-14H,3-8,10H2,1-2H3;1H3,(H,3,4)

InChI Key

SYPRXPDRPGPXCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC1=CC(CCC1)CO.CC(=O)O

Origin of Product

United States

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